Tuberactinomycin
Beschreibung
Molecular Composition and Formula
The molecular composition of tuberactinomycin compounds reveals their complex peptidic nature through distinctive elemental compositions and molecular formulas that reflect their unique structural characteristics. This compound B, which is structurally identical to viomycin, possesses the molecular formula C25H43N13O10 with a molecular weight of 685.7 grams per mole. In contrast, this compound A exhibits the molecular formula C25H43N13O11, indicating the presence of an additional oxygen atom, resulting in a molecular weight of 701.69 grams per mole. The elemental composition of this compound A demonstrates a carbon content of 42.79%, hydrogen content of 6.18%, nitrogen content of 25.95%, and oxygen content of 25.08%.
The high nitrogen content observed in these compounds, approaching approximately 26% by mass, reflects the extensive presence of amino and guanidino functional groups throughout their molecular structures. This elevated nitrogen content is particularly significant as it exceeds that found in most conventional peptides and proteins, highlighting the unique chemical nature of the this compound family. The molecular weight distribution among different this compound variants indicates subtle but important structural variations that affect their overall mass profiles while maintaining similar carbon skeleton architectures.
Table 1: Molecular Properties of this compound Variants
| Compound | Molecular Formula | Molecular Weight (g/mol) | Carbon (%) | Hydrogen (%) | Nitrogen (%) | Oxygen (%) |
|---|---|---|---|---|---|---|
| This compound A | C25H43N13O11 | 701.69 | 42.79 | 6.18 | 25.95 | 25.08 |
| This compound B | C25H43N13O10 | 685.7 | - | - | - | - |
| This compound N | C25H43N13O10 | 685.69 | - | - | - | - |
Eigenschaften
CAS-Nummer |
11075-36-8 |
|---|---|
Molekularformel |
C75H129N39O31 |
Molekulargewicht |
2073.099 |
IUPAC-Name |
(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;(3R,4R)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide;(3R,4R)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(6R)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide |
InChI |
InChI=1S/C25H43N13O11.2C25H43N13O10/c26-2-1-15(41)9(27)3-16(42)32-11-5-30-23(48)18(10-4-17(43)37-24(28)36-10)38-20(45)12(6-31-25(29)49)33-21(46)13(7-39)35-22(47)14(8-40)34-19(11)44;26-3-1-16(41)10(27)5-17(42)33-12-6-31-23(47)18(11-2-4-30-24(28)37-11)38-20(44)13(7-32-25(29)48)34-21(45)14(8-39)36-22(46)15(9-40)35-19(12)43;26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h6,9-11,13-15,17-18,39-41,43H,1-5,7-8,26-27H2,(H,30,48)(H,32,42)(H,33,46)(H,34,44)(H,35,47)(H,38,45)(H3,28,36,37)(H3,29,31,49);7,10-12,14-16,18,39-41H,1-6,8-9,26-27H2,(H,31,47)(H,33,42)(H,34,45)(H,35,43)(H,36,46)(H,38,44)(H3,28,30,37)(H3,29,32,48);7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/b12-6-;2*13-7-/t9-,10-,11+,13+,14+,15-,17+,18+;10-,11-,12+,14+,15+,16-,18+;10-,11+,12-,14-,15-,17-,18-/m110/s1 |
InChI-Schlüssel |
NLFFJIIRAGZISV-LKMNLCDCSA-N |
SMILES |
C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(C(CCN)O)N)N.C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(C(CCN)O)N |
Synonyme |
tuberactinomycin |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Treatment of Tuberculosis :
- Tuberactinomycins are primarily used as second-line treatments for MDR-TB. Their effectiveness against resistant strains has made them essential in regions with high TB prevalence .
- Despite being effective, they are associated with side effects such as nephrotoxicity and ototoxicity, leading to careful consideration in patient selection .
-
Potential for Other Infections :
- Research indicates that tuberactinomycins may be effective against other resistant bacterial infections, including those caused by vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus (MRSA) .
- Their unique mechanism has prompted investigations into their use as lead compounds for developing new antibiotics targeting different bacterial pathogens.
Case Study 1: Efficacy Against MDR-TB
A clinical study demonstrated that patients with MDR-TB showed significant improvement when treated with capreomycin as part of a combination therapy regimen. The study highlighted the importance of monitoring for side effects while ensuring effective treatment outcomes .
Case Study 2: Resistance Mechanisms
Research has identified specific mutations in M. tuberculosis that confer resistance to tuberactinomycins. These mutations often occur in genes encoding ribosomal RNA or TlyA, indicating a need for ongoing surveillance and adaptation of treatment protocols to address emerging resistance .
Vergleich Mit ähnlichen Verbindungen
Chemical Structures
| Compound | Core Structure | R1 Substituent | R2 Substituent | R3 Substituent | R4 Substituent |
|---|---|---|---|---|---|
| Viomycin | Cyclic pentapeptide | β-lysine | L-tuberactidine | α,β-dehydroalanine | D-serine |
| Capreomycin | Cyclic pentapeptide | β-lysine | L-capreomycidine | α,β-dehydroalanine | Urea moiety |
| Enviomycin | Cyclic pentapeptide | β-lysine | L-tuberactidine | α,β-dehydroalanine | Sulfate group |
Key Differences :
- Capreomycin replaces L-tuberactidine (viomycin) with L-capreomycidine, altering ribosomal binding affinity .
- Enviomycin (tuberactinomycin N/O) contains a sulfate group at R4, enhancing solubility but reducing potency compared to viomycin .
Mechanisms of Action and Resistance
Ribosomal Targeting
- Binding Site: All tuberactinomycins bind at the 30S-50S ribosomal interface, interacting with helix 44 (16S rRNA) and helix 69 (23S rRNA). Viomycin and capreomycin induce conformational changes that block tRNA movement .
- Species Specificity: Mycobacterium tuberculosis ribosomes have structural variations (e.g., 16S rRNA methylation) that reduce this compound binding compared to E. coli or Thermus thermophilus .
Resistance Mechanisms
Clinical Implications : Cross-resistance between viomycin, capreomycin, and kanamycin is common due to shared rRNA modification pathways .
Pharmacological and Clinical Profiles
Antimicrobial Spectrum
- Viomycin : Active against M. tuberculosis, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) .
- Capreomycin : Retains anti-TB activity and shows in vitro inhibition of SARS-CoV-2 .
- Enviomycin : Primarily used in Japan for TB; less potent than viomycin due to solubility-driven pharmacokinetic limitations .
Vorbereitungsmethoden
Non-Ribosomal Peptide Synthetase (NRPS) Assembly
The core structure of tuberactinomycins, including viomycin and capreomycin, is synthesized via a non-ribosomal peptide synthetase (NRPS) system. The ~36.3 kb viomycin biosynthetic gene cluster in Streptomyces vinaceus and Streptomyces sp. ATCC 11861 encodes 20 open reading frames (ORFs) responsible for peptide assembly, modification, export, and self-resistance. The NRPS machinery includes VioA, VioI, VioF, and VioG, which sequentially incorporate L-serine and non-proteinogenic amino acids such as 2,3-diaminopropionate (DAP), L-capreomycidine, and β-ureidodehydroalanine into a pentapeptide backbone. Cyclization of the pentapeptide is followed by post-assembly modifications:
-
VioJ introduces a desaturation in the cyclic structure.
-
VioL mediates carbamoylation.
-
VioM/VioO catalyzes N-acylation.
These steps yield the final bioactive compound, which exhibits potent anti-mycobacterial activity by targeting the 70S ribosome.
Table 1: Key Genes in the Viomycin Biosynthesis Cluster
Biosynthesis of Non-Proteinogenic Amino Acids
The unusual amino acids in tuberactinomycins are synthesized through dedicated pathways within the gene cluster:
-
L-Capreomycidine : Derived from L-arginine via hydroxylation and cyclization by VioP.
-
β-Ureidodehydroalanine : Formed by oxidative deamination of DAP.
-
β-Lysine : Produced via a lysine 2,3-aminomutase homolog encoded in the cluster.
These pathways ensure the availability of specialized building blocks for NRPS assembly, a feature critical for the structural integrity and bioactivity of tuberactinomycins.
Genetic Engineering and Strain Optimization
Cluster Manipulation for Enhanced Production
Inactivation of the vioA gene in Streptomyces sp. ATCC 11861 abolishes viomycin production, confirming its essential role in biosynthesis. Modern genetic tools, such as CRISPR-Cas9, enable targeted modifications to:
Combinatorial Biosynthesis
The modularity of NRPS systems allows for the generation of novel this compound analogs. By swapping adenylation domains in VioA or VioI, researchers can incorporate alternative amino acids into the peptide backbone, potentially improving pharmacokinetics or reducing toxicity. For example, substituting L-capreomycidine with synthetic analogs has yielded derivatives with enhanced ribosomal binding affinity.
Chemical Synthesis of this compound Components
Total Synthesis Challenges
The structural complexity of tuberactinomycins—particularly the cyclic pentapeptide core and non-proteinogenic amino acids—poses significant synthetic challenges. Early efforts focused on synthesizing individual components:
Table 2: Synthetic Routes for Key Amino Acids
Semi-Synthetic Modifications
Chemical modifications of natural tuberactinomycins have yielded analogs with improved properties:
-
Carbamoylation : Introducing carbamoyl groups via VioL homologs enhances ribosomal binding.
-
N-Acylation : Fatty acid side chains added by VioM/VioO improve membrane permeability.
Fermentation and Production Optimization
Culture Conditions
Viomycin production in Streptomyces is optimized under specific fermentation conditions:
Downstream Processing
After fermentation, viomycin is isolated via:
-
Centrifugation : Removal of mycelia.
-
Ion-Exchange Chromatography : Purification using cationic resins.
Analytical Methods for Quality Control
Structural Characterization
Q & A
Q. What experimental models are optimal for assessing Tuberactinomycin’s anti-mycobacterial activity in vitro?
Q. How to validate this compound’s ribosomal binding specificity?
Methodological Answer: Employ cryo-EM to resolve 70S ribosome-Tuberactinomycin complexes at <3Å resolution. Compare binding sites with capreomycin/viomycin using PyMOL structural overlays. Validate via ribosomal RNA (rRNA) methylation assays (e.g., Rv3266 methyltransferase activity inhibition) .
Q. What are common pitfalls in synthesizing this compound analogs for structure-activity studies?
Methodological Answer: Avoid incomplete cyclization during solid-phase peptide synthesis (SPPS) by optimizing coupling reagents (HATU/DIPEA) and deprotection steps. Use LC-MS to confirm cyclic peptide integrity. Note: Non-ribosomal peptide synthetase (NRPS) pathways in Streptomyces may limit synthetic yield .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s efficacy between in vitro and murine TB models?
Methodological Answer: Analyze pharmacokinetic variables:
Q. What methodologies identify novel resistance mechanisms beyond Rv3266 methylation?
Methodological Answer: Perform whole-genome sequencing of M. tuberculosis isolates with induced this compound resistance. Use CRISPR interference to knockdown putative resistance genes (e.g., efflux pumps, rRNA mutations). Validate via RNA-Seq and proteomic profiling .
Q. How to design a study evaluating this compound’s synergy with bedaquiline against multidrug-resistant TB (MDR-TB)?
Methodological Answer:
- Experimental Design : Checkerboard assay for fractional inhibitory concentration (FIC) index calculation.
- Endpoints : Synergy (FIC ≤0.5), indifference (0.5–4), antagonism (>4).
- Validation : Murine model with CFU counts and histopathology. Caution: Monitor hepatotoxicity via ALT/AST levels due to additive mitochondrial effects .
Data Contradiction & Validation
Q. How to address discrepancies in this compound’s cytotoxicity across cell lines?
Methodological Answer: Standardize assays using primary human hepatocytes (e.g., HepaRG) and HEK293 cells. Control for batch-specific serum components and cell passage number. Use MTT and LDH assays in parallel. Reference conflicting HepG2 vs. Vero cell data .
Q. What statistical approaches are appropriate for meta-analyzing historical this compound clinical trial data?
Methodological Answer: Apply random-effects models to account for heterogeneity in dosing, patient demographics, and TB strains. Use GRADE criteria to assess evidence quality. Highlight publication bias via funnel plots .
Implications of WHO Delisting (2021)
Q. How does WHO’s removal of this compound from the Essential Medicines List impact preclinical research priorities?
Methodological Answer: Redirect focus to:
- Mechanistic Salvage : Repurposing for non-TB mycobacteria (e.g., M. abscessus).
- Combination Therapy : Synergy with newer agents (pretomanid, delamanid).
- Policy Analysis : Compare access barriers in high-TB-burden regions pre/post-delisting .
Tables for Rapid Reference
Table 1 : Key Structural Features of this compound Antibiotics
| Feature | Viomycin | Capreomycin |
|---|---|---|
| Cyclic Peptide | 4-amino acids | 5-amino acids |
| Target | 70S Ribosome | 70S Ribosome |
| Resistance Gene | Rv3266 | Rv1694 |
| MIC Range (µg/mL) | 0.5–2 | 1–4 |
| Source: Laughlin & Conn, 2022 |
Table 2 : Common Methodological Errors in this compound Studies
| Error Type | Solution |
|---|---|
| Incomplete analog synthesis | Validate via NMR/HPLC-MS |
| Overlooked PK variability | Use PK/PD modeling |
| Uncontrolled cytotoxicity | Standardize cell lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
